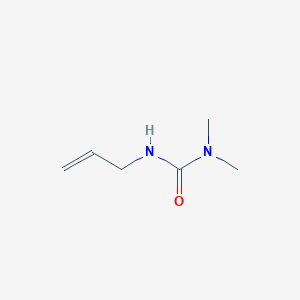
N,N-Dimethyl-N'-prop-2-en-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-prop-2-en-1-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is a carbonyl group attached to two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-N’-prop-2-en-1-ylurea can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylamine with prop-2-en-1-yl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-prop-2-en-1-ylurea may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often subjected to rigorous quality control measures to ensure its purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-prop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-N’-prop-2-en-1-ylurea oxide.
Reduction: Formation of N,N-dimethyl-N’-prop-2-en-1-ylamine.
Substitution: Formation of various substituted ureas depending on the substituent used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-prop-2-en-1-ylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-N’-prop-2-en-1-ylamine: Similar structure but lacks the urea functional group.
N,N-Diisopropylethylamine: A tertiary amine with different alkyl groups attached to the nitrogen atom.
N,N-Dimethyl-2-propanamine: Another tertiary amine with a different alkyl group arrangement.
Uniqueness
N,N-Dimethyl-N’-prop-2-en-1-ylurea is unique due to its urea functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in the development of new pharmaceuticals.
Propiedades
Número CAS |
89607-25-0 |
|---|---|
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-prop-2-enylurea |
InChI |
InChI=1S/C6H12N2O/c1-4-5-7-6(9)8(2)3/h4H,1,5H2,2-3H3,(H,7,9) |
Clave InChI |
NBEDPQIHKNWMNS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



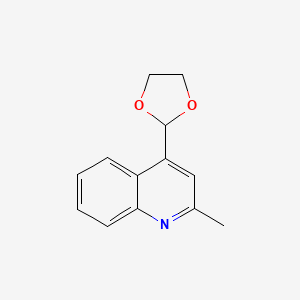
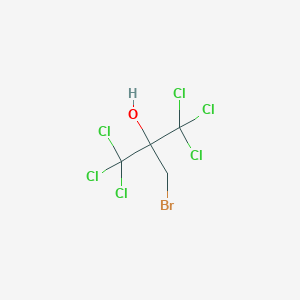
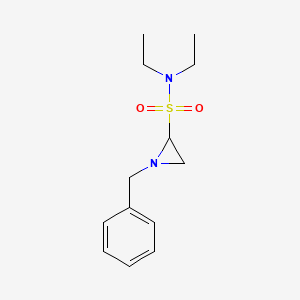
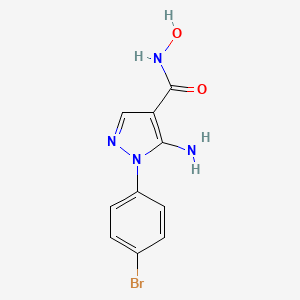
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)
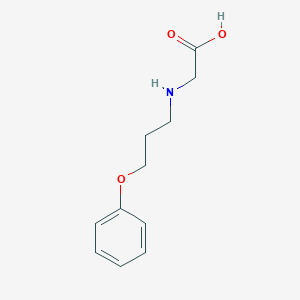

amino}-L-alanine](/img/structure/B14386679.png)
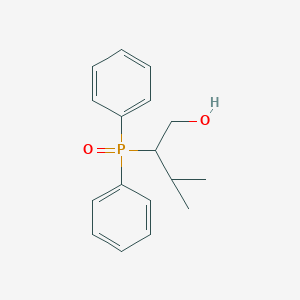
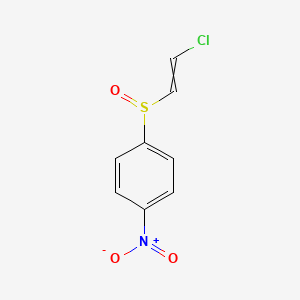
![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
